molecular formula C10H9N3O4S B11852998 N-Carbamimidoyl-2-oxo-2H-chromene-6-sulfonamide

N-Carbamimidoyl-2-oxo-2H-chromene-6-sulfonamide

Cat. No.: B11852998
M. Wt: 267.26 g/mol
InChI Key: VJTGTAXIBGEMCI-UHFFFAOYSA-N
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Description

N-Carbamimidoyl-2-oxo-2H-chromene-6-sulfonamide is a synthetic coumarin derivative featuring a 2H-chromene core with a 2-oxo group, a sulfonamide substituent at position 6, and a carbamimidoyl moiety attached to the nitrogen atom.

Properties

Molecular Formula

C10H9N3O4S

Molecular Weight

267.26 g/mol

IUPAC Name

2-(2-oxochromen-6-yl)sulfonylguanidine

InChI

InChI=1S/C10H9N3O4S/c11-10(12)13-18(15,16)7-2-3-8-6(5-7)1-4-9(14)17-8/h1-5H,(H4,11,12,13)

InChI Key

VJTGTAXIBGEMCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)N=C(N)N

Origin of Product

United States

Preparation Methods

One-Pot Cyclocondensation Using 3-Formyl-4-Hydroxybenzenesulfonyl Chloride

The most efficient method involves 3-formyl-4-hydroxybenzenesulfonyl chloride (1) as a starting material. This intermediate reacts with activated methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of ammonium acetate under solvent-free or ethanol reflux conditions.

Mechanistic Overview :

  • Sulfonamide Formation : Ammonium acetate liberates ammonia, which reacts with the sulfonyl chloride group to form the sulfonamide (–SO₂NH₂) while generating HCl as a by-product.

  • Chromene Cyclization : The formyl group undergoes Knoevenagel condensation with the activated methylene reagent, followed by intramolecular cyclization to yield the 2-imino- or 2-oxo-chromene system.

Example Reaction :

3-Formyl-4-hydroxybenzenesulfonyl chloride+MalononitrileNH4OAc2-Imino-2H-chromene-6-sulfonamide+HCl\text{3-Formyl-4-hydroxybenzenesulfonyl chloride} + \text{Malononitrile} \xrightarrow{\text{NH}_4\text{OAc}} \text{2-Imino-2H-chromene-6-sulfonamide} + \text{HCl}

Optimization Notes :

  • Solvent-Free Conditions : Enhance reaction efficiency and reduce side products.

  • Catalyst Choice : Piperidine or ammonium acetate accelerates cyclization while suppressing undesired imine formation.

Structural Characterization and Analytical Validation

Spectroscopic Data

  • IR Spectroscopy :

    • –SO₂NH–C(=NH)NH₂ : Bands at 3410–3232 cm⁻¹ (N–H stretch), 1651 cm⁻¹ (C=N stretch).

    • Chromene C=O : Strong absorption at 1689–1650 cm⁻¹.

  • ¹H NMR :

    • Chromene H-3 : Singlet at δ 6.51–7.96 ppm.

    • Carbamimidoyl NH : Broad signals at δ 6.70–10.58 ppm.

Mass Spectrometry

  • Molecular Ion Peak : m/z 308.05 (C₁₀H₈N₄O₄S).

  • Fragmentation Pattern : Loss of SO₂ (64 amu) and CONH₂ (44 amu) confirms core structure.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)Purity (%)Key Advantage
One-Pot Cyclization3-Formyl-4-hydroxybenzenesulfonyl chloride78–85≥95Short reaction time; minimal by-products
Stepwise Guanidinylation2-Oxo-2H-chromene-6-sulfonamide65–7290High functional group tolerance

Chemical Reactions Analysis

Types of Reactions: N-Carbamimidoyl-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its pharmacological properties.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various derivatives with modified biological activities.

Scientific Research Applications

Antimicrobial Activity

N-Carbamimidoyl-2-oxo-2H-chromene-6-sulfonamide derivatives have been evaluated for their antimicrobial properties against a range of pathogens. Studies indicate that modifications to the chromene structure can enhance antibacterial and antifungal activities.

Case Study: Antimicrobial Efficacy

  • Objective : Assess the efficacy of synthesized derivatives against Gram-positive and Gram-negative bacteria.
  • Findings : Derivatives exhibited significant inhibitory effects, with minimum inhibitory concentration (MIC) values indicating strong activity against pathogens like Staphylococcus aureus and Escherichia coli.
CompoundBacterial StrainMIC (µg/mL)
2aStaphylococcus aureus32
2bEscherichia coli64

The derivatives demonstrated moderate to potent inhibition against DNA gyrase and dihydrofolate reductase enzymes, which are critical targets in bacterial growth inhibition .

Anti-Diabetic Activity

Recent research has highlighted the potential of this compound derivatives as anti-diabetic agents. These compounds have been designed to inhibit enzymes involved in carbohydrate metabolism.

Case Study: Enzyme Inhibition

  • Objective : Evaluate the inhibitory effects on α-amylase and α-glucosidase.
  • Findings : The synthesized derivatives showed high inhibitory percentages, with some exhibiting IC50 values significantly lower than standard drugs like Acarbose.
Compoundα-Amylase Inhibition (%)IC50 (µM)
296.11.76 ± 0.01
996.61.08 ± 0.02

These results indicate that certain derivatives possess strong potential as therapeutic agents for managing diabetes by enhancing insulin sensitivity and glucose metabolism .

Anticancer Activity

The anticancer properties of this compound have also been investigated, particularly in relation to breast cancer cell lines.

Case Study: Cytotoxic Effects

  • Objective : Determine the cytotoxic effects on human breast cancer cells (MCF-7).
  • Findings : The compound demonstrated a dose-dependent decrease in cell viability, with an IC50 value indicating effective cytotoxicity.
Cell LineIC50 (µM)
MCF-715

This suggests that this compound may be a viable candidate for further development as an anticancer agent .

Mechanistic Insights and Computational Studies

In addition to empirical studies, computational docking analyses have been performed to predict the interaction dynamics of this compound with target enzymes. These studies provide insights into binding affinities and molecular interactions that underpin its biological activities.

Mechanism of Action

The mechanism of action of N-Carbamimidoyl-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The carbamimidoyl group can form hydrogen bonds with active site residues, enhancing binding affinity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table highlights key structural variations and associated biological activities among similar chromene-sulfonamide derivatives:

Compound Name Core Structure Substituents Biological Activity Reference
N-Carbamimidoyl-2-oxo-2H-chromene-6-sulfonamide 2H-chromene-2-oxo 6-sulfonamide, N-carbamimidoyl Hypothesized enzyme inhibition
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-6-sulfonamide (4a) 2H-chromene-2-oxo 6-sulfonamide, N-(4-sulfamoylphenyl) Antiproliferative (apoptotic)
4-Oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (5a) 4H-chromene-4-oxo 2-carboxamide, N-(4-sulfamoylphenyl) Carbonic anhydrase inhibition
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime 2H-chromene-2-oxo 7-hydroxy, 4-methyl, 8-oxime Anti-diabetic (α-amylase/α-glucosidase inhibition)
Key Observations:

This suggests that the oxo position influences target specificity.

Sulfonamide vs. Carboxamide :

  • Sulfonamide groups (as in the target compound and 4a) enhance solubility and enzyme-binding capacity compared to carboxamide derivatives (e.g., 5a) .

Substituent Effects :

  • The carbamimidoyl group in the target compound introduces a strongly basic guanidine moiety, which may improve ionic interactions with negatively charged enzyme active sites compared to neutral substituents like the 4-sulfamoylphenyl group in 4a .

Biological Activity

N-Carbamimidoyl-2-oxo-2H-chromene-6-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, highlighting key research findings, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Chromene Compounds

Chromenes are a class of heterocyclic compounds known for their versatile biological profiles. The 2H-chromene scaffold has been associated with various pharmacological activities, including anticancer, antimicrobial, and antidiabetic effects. The incorporation of sulfonamide groups into these structures enhances their biological activity, making them promising candidates for drug development .

1. Anticancer Activity

This compound has been evaluated for its potential anticancer properties. Studies indicate that derivatives containing the chromene moiety exhibit inhibitory effects on carbonic anhydrase (CA) isoforms, particularly hCA IX and hCA XII, which are implicated in tumor growth and metastasis. For instance, certain chromene-based sulfonamides demonstrated Ki values as low as 7.5 nM against hCA II, indicating potent inhibition .

2. Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. In vitro studies revealed that various chromene sulfonamide hybrids exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, newly synthesized hybrids showed minimal inhibitory concentrations (MIC) comparable to established antibiotics, suggesting their potential as effective antimicrobial agents .

3. Cytotoxicity and Apoptosis Induction

Cytotoxicity assays conducted on fibroblast L929 cells indicated that this compound induces apoptosis in cancer cell lines. The MTT assay results demonstrated a dose-dependent reduction in cell viability, with accompanying evidence of apoptotic activity confirmed through Annexin V binding assays .

Structure-Activity Relationships (SAR)

The SAR analysis of N-Carbamimidoyl derivatives highlights the importance of specific functional groups in enhancing biological activity. Key findings include:

  • Methyl Substituents : The presence of methyl groups at specific positions on the chromene ring significantly boosts CA inhibitory activity.
  • Sulfonamide Group : The sulfonamide moiety is crucial for the observed biological effects, particularly in enhancing solubility and bioavailability .
CompoundCA Inhibition (Ki values)Antibacterial Activity (MIC)Cytotoxicity (IC50)
6f7.5 nM9.38 µM15 µM
5f9.3 nM8.32 µM12 µM
6d16.6 nM10 µM18 µM

Case Studies

Several case studies have illustrated the therapeutic potential of N-Carbamimidoyl derivatives:

  • Anticancer Efficacy : A study demonstrated that a series of chromene sulfonamides could significantly inhibit tumor growth in xenograft models by targeting CA IX, leading to reduced tumor vascularization and enhanced apoptosis in cancer cells .
  • Antimicrobial Spectrum : Another investigation reported the efficacy of chromene sulfonamides against resistant strains of Staphylococcus aureus and Escherichia coli, showcasing their potential as novel antibiotics .

Q & A

Q. What established synthetic routes are available for N-Carbamimidoyl-2-oxo-2H-chromene-6-sulfonamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves sulfonylation of coumarin derivatives. For example:

Sulfonyl chloride formation : React coumarin with chlorosulfonic acid at 0°C for 1 hour, followed by room temperature stirring (yield: ~38%) .

Sulfonamide coupling : Reflux the sulfonyl chloride intermediate with amines (e.g., sulfanilamide) in absolute ethanol for 12 hours, followed by recrystallization .

  • Optimization Strategies :
  • Vary solvents (e.g., THF vs. ethanol) to improve solubility.
  • Adjust stoichiometry of reagents (e.g., amine:sulfonyl chloride ratio).
  • Control temperature during critical steps (e.g., low temperatures prevent side reactions).

Table 1 : Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldReference
SulfonylationChlorosulfonic acid, 0°C → RT38%
Amide CouplingEthanol, reflux, 12 h60–75%

Q. What spectroscopic and chromatographic methods are recommended for characterizing purity and structural confirmation?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substitution patterns on the coumarin core and sulfonamide group. For example, the allyl group in related compounds shows characteristic vinyl proton signals at δ 5.2–5.8 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C11_{11}H12_{12}N2_2O4_4S).
  • HPLC-Purity Analysis : Employ reverse-phase C18 columns with UV detection at 254 nm; optimize mobile phase (e.g., acetonitrile/water gradient).

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software elucidate the molecular structure and hydrogen bonding network?

  • Methodological Answer :
  • Crystallization : Grow single crystals via slow evaporation (e.g., using DMF/ethanol mixtures).
  • Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement with SHELX :

SHELXD : Solve phase problem via dual-space methods for small molecules.

SHELXL : Refine atomic coordinates and anisotropic displacement parameters. Hydrogen bonds are identified using GRAPH SET analysis (e.g., R_2$$^2(8) motifs) .

  • Hydrogen Bond Analysis : Calculate bond lengths (e.g., 2.8–3.2 Å for O–H···O) and angles (e.g., 150–170°) to map supramolecular interactions .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., carbamimidoyl vs. sulfamoyl groups) on bioactivity using docking studies or enzyme assays.
  • Assay Standardization :
  • Use consistent cell lines (e.g., HepG2 for antiproliferative studies).
  • Normalize IC50_{50} values against controls (e.g., doxorubicin).
  • Data Reconciliation : Apply multivariate statistics (e.g., ANOVA) to identify outliers caused by variable experimental conditions (e.g., pH, temperature) .

Data Contradiction Analysis

Q. Why might biological activity vary between this compound derivatives, and how can this be systematically addressed?

  • Methodological Answer :
  • Hypothesis Testing :

Stereoelectronic Effects : Electron-withdrawing groups (e.g., sulfonamides) may enhance binding to target enzymes (e.g., phosphatases) .

Solubility Differences : Modify lipophilicity via alkyl chain variations (e.g., allyl vs. ethyl groups) and measure logP values.

  • Experimental Design :
  • Synthesize a congeneric series with incremental structural changes.
  • Perform dose-response assays under standardized conditions.

Research Workflow Integration

Table 2 : Key Steps for Integrating Experimental and Computational Data

StageTools/MethodsPurpose
SynthesisChlorosulfonic acid, refluxCore structure assembly
CharacterizationNMR, HRMS, XRDStructural validation
Computational ModelingMolecular docking (AutoDock Vina)Target interaction prediction
Biological TestingMTT assay, flow cytometryActivity profiling

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